L-テトラヒドロ葉酸-d4(主要)(>70パーセントパッケージ時)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

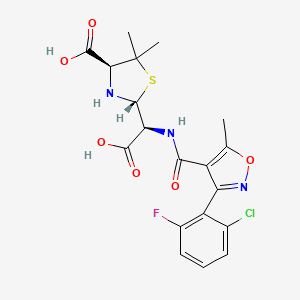

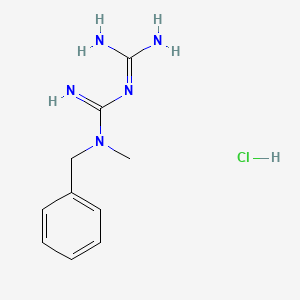

L-Tetrahydrofolic Acid-d4 (Major) (>70% when packaged) is a deuterium-labeled analogue of L-Tetrahydrofolic Acid. It is a biologically active derivative of vitamin B9 (folate) and serves as a donor of one-carbon groups for amino acids, nucleic acids, and lipids . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development .

科学的研究の応用

L-Tetrahydrofolic Acid-d4 is widely used in scientific research due to its role as a one-carbon donor. Its applications include:

Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.

Biology: Studied for its role in amino acid and nucleic acid metabolism.

Medicine: Investigated for its potential in cancer therapy, particularly in folate-targeting chemotherapy.

Industry: Used in the production of high-purity folate derivatives for pharmaceutical applications.

作用機序

Target of Action

L-Tetrahydrofolic Acid-d4, a derivative of tetrahydrofolic acid, interacts with several targets in the human body. The primary targets include C-1-tetrahydrofolate synthase, cytoplasmic , bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase, mitochondrial , aminomethyltransferase, mitochondrial , cytosolic 10-formyltetrahydrofolate dehydrogenase , methionine synthase , formimidoyltransferase-cyclodeaminase , and bifunctional purine biosynthesis protein PURH . These targets play crucial roles in various biochemical reactions, especially in the metabolism of amino acids and nucleic acids .

Mode of Action

L-Tetrahydrofolic Acid-d4 is transported across cells by receptor-mediated endocytosis . It is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate . It serves as a coenzyme in reactions involving transfers of single carbon groups .

Biochemical Pathways

L-Tetrahydrofolic Acid-d4 is involved in the folate pathway, a ubiquitous metabolic pathway that mediates one-carbon transfer processes . This pathway involves multiple substrates and products, with tetrahydrofolic acid (THF) as its key metabolic unit . THF acts as a carrier of one-carbon units, which are attached to THF via nitrogen atoms at positions 5 and/or 10 . The resultant THF derivatives are co-substrates for enzymes that catalyse the transfer of the one-carbon units to prime substrates .

Pharmacokinetics

Studies have shown that formaldehyde, a product of tetrahydrofolic acid degradation, regulates the stability of tetrahydrofolic acid . This suggests a novel non-enzymatic feedback mechanism regulating formaldehyde and folate metabolism .

Result of Action

Tetrahydrofolate, the main active metabolite of dietary folate, plays a vital role in nucleic and amino acid synthesis . A deficiency of tetrahydrofolate affects nucleic and amino acid synthesis, with actively dividing and growing cells tending to be the first affected . Tetrahydrofolate is used to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid .

Action Environment

The action of L-Tetrahydrofolic Acid-d4 can be influenced by environmental factors. For instance, formaldehyde, a product of tetrahydrofolic acid degradation, can regulate the stability of tetrahydrofolic acid . This suggests that the environment within the cell can influence the action, efficacy, and stability of L-Tetrahydrofolic Acid-d4 .

準備方法

Synthetic Routes and Reaction Conditions

L-Tetrahydrofolic Acid-d4 is synthesized through the reduction of folic acid. One common method involves the use of catalytic hydrogenation in a continuous flow system with Raney Nickel as a catalyst . This method achieves a high conversion rate of folic acid (>99%) and high selectivity (99%) for tetrahydrofolate . Another method involves the synergic reduction of industrial folic acid using sodium hydrosulfite and potassium borohydride .

Industrial Production Methods

The industrial production of L-Tetrahydrofolic Acid-d4 typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, making use of inexpensive and readily available reagents . The continuous flow technology allows for efficient and scalable production, which is crucial for meeting the demands of scientific research and pharmaceutical applications .

化学反応の分析

Types of Reactions

L-Tetrahydrofolic Acid-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to dihydrofolic acid.

Reduction: It is produced by the reduction of folic acid.

Substitution: It can participate in substitution reactions where one-carbon groups are transferred to other molecules.

Common Reagents and Conditions

Catalysts: Raney Nickel for hydrogenation.

Reducing Agents: Sodium hydrosulfite and potassium borohydride.

Oxidizing Agents: Various oxidizing agents can convert it back to dihydrofolic acid.

Major Products Formed

5,10-Methylenetetrahydrofolate: Formed when L-Tetrahydrofolic Acid-d4 reacts with formaldehyde.

Dihydrofolic Acid: Formed through oxidation.

類似化合物との比較

L-Tetrahydrofolic Acid-d4 is unique due to its deuterium labeling, which makes it particularly useful for tracing and quantifying metabolic processes. Similar compounds include:

L-Tetrahydrofolic Acid: The non-deuterated form, which serves similar biological functions but lacks the tracing capabilities.

5-Methyltetrahydrofolate: Another active form of folate involved in similar metabolic pathways.

Dihydrofolic Acid: The oxidized form of tetrahydrofolic acid, which is a precursor in the folate pathway.

L-Tetrahydrofolic Acid-d4 stands out due to its enhanced stability and utility in research applications involving stable isotope labeling .

特性

CAS番号 |

1356841-72-9 |

|---|---|

分子式 |

C₁₉H₁₉D₄N₇O₆ |

分子量 |

449.45 |

同義語 |

N-[4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d4; (-)-L-5,6,7,8-Tetrahydrofolic Acid-d4; THFA-d4; Tetrahydropteroylglutamic Acid-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)